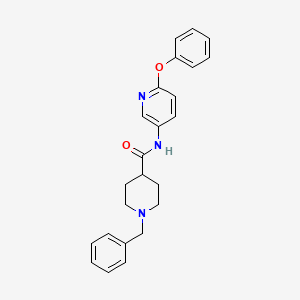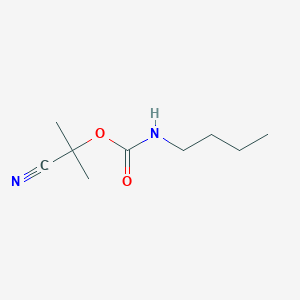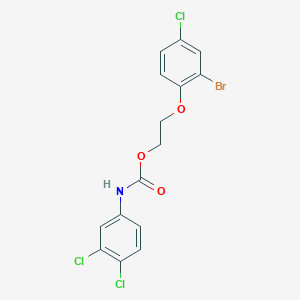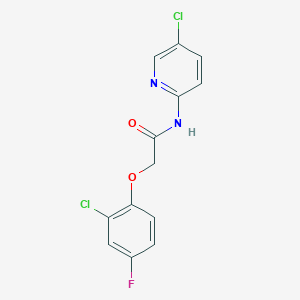
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperidinecarboxamide derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases cAMP levels, which can lead to the activation of various signaling pathways involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis by downregulating various signaling pathways involved in cell survival. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PDE4 and increasing cAMP levels in the brain.
Advantages and Limitations for Lab Experiments
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. However, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful attention to the dosage and administration of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is necessary to avoid any potential adverse effects in lab experiments.
Future Directions
There are several future directions for the scientific research of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. In cancer research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various types of cancer and to identify the optimal dosage and administration regimens. In inflammation research, further studies are needed to determine the potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent for various inflammatory diseases. In neurological research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various animal models of neurodegenerative diseases and to identify the potential mechanisms of action involved in its neuroprotective effects.
Conclusion:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. Further studies are needed to determine the full potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent in various scientific research fields.
Synthesis Methods
The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with phenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid hydrazide to form 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
Scientific Research Applications
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research fields. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-benzyl-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(20-13-15-27(16-14-20)18-19-7-3-1-4-8-19)26-21-11-12-23(25-17-21)29-22-9-5-2-6-10-22/h1-12,17,20H,13-16,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPBRWIZRMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)


